![molecular formula C46H80NO8P B1261458 [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 85082-02-6](/img/structure/B1261458.png)
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” is a type of phosphatidylcholine, which is a glycerophospholipid. In this compound, a phosphorylcholine moiety occupies a glycerol substitution site. Phosphatidylcholines are essential components of cell membranes and play a crucial role in cellular signaling and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphatidylcholines can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the esterification of glycerol with fatty acids, followed by the addition of a phosphorylcholine group. The reaction conditions typically require the presence of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of phosphatidylcholines often involves the extraction of these compounds from natural sources such as egg yolk, soybeans, and other plant and animal tissues. The extraction process can be carried out using solvents like hexane, ethanol, acetone, petroleum ether, or benzene. Mechanical extraction methods are also employed to obtain high-purity phosphatidylcholines .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphatidylcholines, including “[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate,” can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and functions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction conditions typically involve controlled temperatures and the presence of catalysts.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under specific temperature and solvent conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, with reaction conditions tailored to the specific substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Phosphatidylcholines, including “[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate,” have numerous scientific research applications:
Chemistry: Used as model compounds to study lipid behavior and interactions.
Biology: Essential components of cell membranes, involved in membrane fluidity and signaling.
Medicine: Investigated for their role in drug delivery systems, particularly in liposomal formulations.
Industry: Employed in the food industry as emulsifiers and in cosmetics for their moisturizing properties.
Wirkmechanismus
Phosphatidylcholines exert their effects primarily through their role in cell membranes. They contribute to membrane fluidity and serve as precursors for signaling molecules. The molecular targets include membrane proteins and enzymes involved in lipid metabolism. The pathways involved often relate to cellular signaling and membrane dynamics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphatidylethanolamine: Another glycerophospholipid with an ethanolamine moiety instead of phosphorylcholine.
Phosphatidylserine: Contains a serine moiety and is involved in cell signaling and apoptosis.
Phosphatidylinositol: Involved in signaling pathways and membrane trafficking.
Uniqueness
“[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” is unique due to its specific fatty acid composition, which includes linoleic acid (18:2) and arachidonic acid (20:4). This composition influences its role in cellular processes and its behavior in biological systems .
Eigenschaften
CAS-Nummer |
85082-02-6 |
|---|---|
Molekularformel |
C46H80NO8P |
Molekulargewicht |
806.1 g/mol |
IUPAC-Name |
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14-17,20-22,24-25,27,31,33,44H,6-13,18-19,23,26,28-30,32,34-43H2,1-5H3/b16-14-,17-15-,22-20-,24-21-,27-25-,33-31-/t44-/m1/s1 |
InChI-Schlüssel |
ZZSZQATYGVHNLZ-PUMLCSCDSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


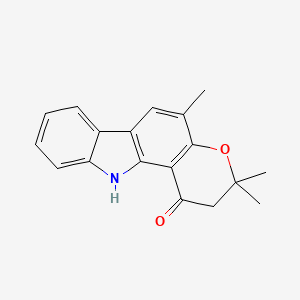
![N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine](/img/structure/B1261376.png)
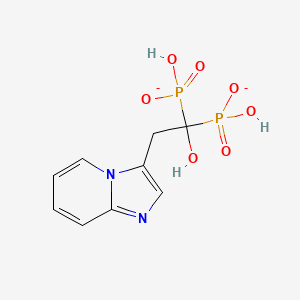

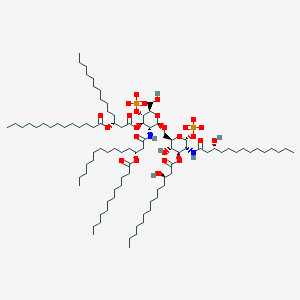
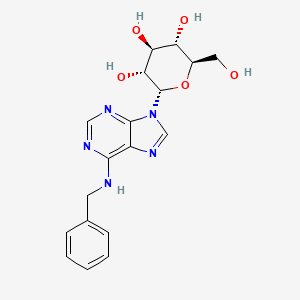
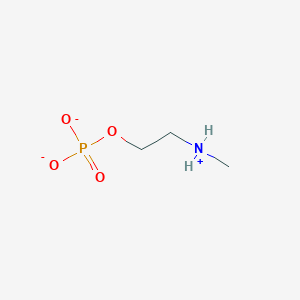
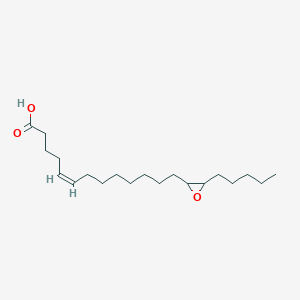
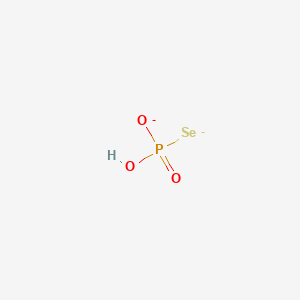
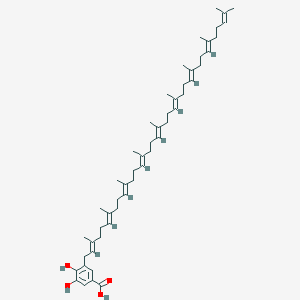
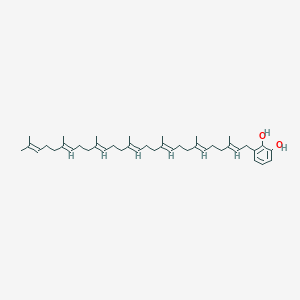
![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261391.png)

![2-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1261397.png)
